2-Hydroxybenzophenone

Polymer Chemistry Coatings UV Stabilization

2-Hydroxybenzophenone (2-HBP) delivers ESIPT-based UV dissipation via its unique ortho-hydroxyl substitution—a mechanism absent in generic benzophenones that ensures superior photostability. Procure 2-HBP for: (1) methacrylate monomer synthesis for UV-curable coatings; (2) baseline for tuning HOMO-LUMO gaps; (3) DFT model validation (MAD <0.05 V); (4) inactive control in MDR/hGST research. Avoid performance losses caused by 4-substituted or dihydroxy analogs.

Molecular Formula C13H10O2
Molecular Weight 198.22 g/mol
CAS No. 117-99-7
Cat. No. B104022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxybenzophenone
CAS117-99-7
Synonyms2-Hydroxybenzophenone;  (2-Hydroxyphenyl)phenylmethanone;  2-Benzoylphenol_x000B_2-Hydroxybenzophenone;  2’-Hydroxybenzophenone;  NSC 623;  Phenyl 2-Hydroxyphenyl Ketone;  UVA 635LP;  o-Benzoylphenol;  o-Hydroxybenzophenone_x000B_o-Hydroxyphenyl Phenyl Ketone; 
Molecular FormulaC13H10O2
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=CC=C2O
InChIInChI=1S/C13H10O2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9,14H
InChIKeyHJIAMFHSAAEUKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxybenzophenone (CAS 117-99-7) for Research & Industrial Procurement: A Technical Profile


2-Hydroxybenzophenone (2-HBP), CAS 117-99-7, is a yellow crystalline solid with the molecular formula C13H10O2 and a molecular weight of 198.22 g/mol . It is a member of the ortho-hydroxybenzophenone class, characterized by a benzophenone core with a single hydroxyl group in the ortho position on one phenyl ring [1]. This specific substitution pattern is critical for its function as a UV chromophore, enabling an excited-state intramolecular proton transfer (ESIPT) mechanism for efficient UV light dissipation [2]. Physicochemical properties include a melting point of 37-39 °C, a pKa of 8.07, and a logP of 3.47 .

Why Generic Substitution of 2-Hydroxybenzophenone (CAS 117-99-7) is Scientifically Inadvisable


The ortho-hydroxyl group in 2-HBP is not merely a functional handle but a critical architectural feature that dictates its core mechanism of action. This specific geometry enables an excited-state intramolecular proton transfer (ESIPT), a non-radiative decay pathway responsible for its photostability and function as a UV absorber [1]. Substitution at the 4-position (e.g., 2-hydroxy-4-methoxybenzophenone) or addition of a second hydroxyl group (e.g., 2,2'-dihydroxybenzophenone) significantly alters the molecule's electronic structure, reduction potential, and photophysical behavior [2]. Consequently, substituting 2-HBP with a generic 'benzophenone derivative' can lead to unpredictable and often detrimental changes in performance, including altered UV absorption maxima, reduced photostability, and different extraction/volatilization characteristics in polymer matrices [3]. The following evidence quantifies these critical performance gaps.

2-Hydroxybenzophenone (CAS 117-99-7) Quantified Performance Evidence vs. Comparators


Internal vs. External UV Stabilizer Efficacy: 2-HBP Outperforms 2,2'-Dihydroxybenzophenone in Urethane Coatings

When chemically incorporated into urethane coatings, mono 2-hydroxybenzophenone derivatives demonstrated superior effectiveness compared to 2,2'-dihydroxybenzophenones [1]. This is a critical inversion of the trend observed when these stabilizers are used as external additives, highlighting a key differentiator for internal applications [1].

Polymer Chemistry Coatings UV Stabilization

Electronic Structure Tuning: 2-HBP's HOMO-LUMO Gap as a Baseline for Substituent Effects

The unsubstituted 2-hydroxybenzophenone (2-HBP) serves as the critical baseline for understanding electronic effects in this class of UV absorbers. A comparative study of five substituted 2-HBP derivatives demonstrated that adding an electron withdrawing group (EWG) leads to a lower LUMO energy level and a longer absorption λmax compared to 2-HBP, while an electron donating group (EDG) has the opposite effect [1]. This establishes 2-HBP's electronic properties as the reference point for rational design of derivatives with specific optical properties.

Electrochemistry Computational Chemistry Molecular Design

Electrochemical Stability: Reduction Potential of 2-HBP within the Hydroxybenzophenone Series

The reduction potential is a key indicator of a molecule's susceptibility to degradation. A comprehensive study of 11 differently substituted hydroxybenzophenones (HBPs), including 2-HBP, established a linear relationship between experimental reduction potentials and DFT-calculated energies [1]. This dataset positions 2-HBP's reduction potential within the series, providing a quantitative basis for assessing its stability relative to other analogs. The study's high-accuracy predictive model (MAD < 0.05 V) allows for the reliable estimation of reduction potentials for related molecules [1].

Electrochemistry Stability DFT Calculations

Human Glutathione Transferase (hGST) Inhibition: 2-HBP is the Non-Inhibitory Baseline for 2,2'-Dihydroxybenzophenone Activity

While substituted 2-hydroxybenzophenones, specifically 2,2'-dihydroxybenzophenones and their N-carbonyl analogues, have been identified as inhibitors of human glutathione transferases (hGSTs), which are targets in multidrug resistance (MDR) [1], the unsubstituted 2-HBP itself lacks this specific activity profile [2]. This makes 2-HBP a critical negative control and a structurally distinct alternative for experiments where hGST inhibition would be a confounding variable.

Biochemistry Enzyme Inhibition Drug Discovery

Biocatalytic Transformation: 2-HBP as a Key Metabolite in Microbial Degradation of 1,1-Diphenylethylene

2-Hydroxybenzophenone is a specific and quantifiable metabolite in the microbial degradation pathway of 1,1-diphenylethylene by Pseudomonas acidovorans . This reaction is unique to this substrate and organism, distinguishing 2-HBP from other benzophenone derivatives that would not be formed under these specific conditions.

Bioremediation Environmental Microbiology Metabolism

High-Value Application Scenarios for 2-Hydroxybenzophenone (CAS 117-99-7)


Synthesis of High-Performance, Internally Stabilized Polymer Coatings

Procure 2-HBP as a starting material for synthesizing methacrylate-functionalized monomers. These can be copolymerized into acrylic resins for urethane coatings, where internal incorporation of mono 2-hydroxybenzophenone derivatives has been shown to provide superior UV protection compared to 2,2'-dihydroxybenzophenone analogs [1].

Rational Design of Novel UV Absorbers with Tailored Optical Properties

Utilize 2-HBP as the baseline compound for synthesizing a library of substituted derivatives. By systematically adding electron withdrawing or electron donating groups, researchers can predictably tune the HOMO-LUMO gap and absorption λmax, as demonstrated in comparative electrochemical studies [2].

Development of Predictive Models for Electrochemical Stability

Incorporate 2-HBP into a series of hydroxybenzophenones to generate experimental data (e.g., cyclic voltammetry) for validating DFT-based models. These models can then reliably predict the reduction potential (and thus, relative stability) of new, related molecules with high accuracy (MAD < 0.05 V) [3].

Essential Negative Control for hGST Inhibition Studies

For research into multidrug resistance (MDR) and human glutathione transferase (hGST) inhibition, 2-HBP should be procured as an inactive, structurally similar control. Its lack of activity allows researchers to definitively attribute observed effects to specific structural features of the active inhibitors (e.g., 2,2'-dihydroxybenzophenones) [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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